exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride
Description
The compound exo-cis-(±)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride is a functionalized derivative of the 7-oxabicyclo[2.2.1]hept-5-ene (7-oxanorbornene) scaffold. Its core structure is derived from the Diels-Alder reaction between furan and maleic anhydride, forming the bicyclic dicarboxylic anhydride backbone . Unique modifications include:
- 3-position substitution: A nitro group, imparting electron-withdrawing effects and influencing reactivity.
This compound is hypothesized to exhibit distinct physicochemical and biological properties compared to simpler derivatives, making it relevant for applications in polymerization, medicinal chemistry, and materials science.
Properties
IUPAC Name |
N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c19-13(8-2-1-3-9(6-8)18(22)23)17-7-16-5-4-10(25-16)11-12(16)15(21)24-14(11)20/h1-6,10-12H,7H2,(H,17,19)/t10-,11-,12+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTMJIRHSOANHH-OVZMXSCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC[C@]23C=C[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound exo-cis-(+/-)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride is a bicyclic structure known for its potential biological activities, particularly as a modulator of transient receptor potential channels, notably TRPM8. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic framework with functional groups that contribute to its biological activity. The presence of the benzylamido and nitro groups enhances its interaction with biological targets.
Chemical Structure:
Research indicates that compounds similar to this compound act primarily as modulators of the TRPM8 channel, which is involved in sensing cool temperatures and menthol-like sensations. This modulation can lead to various physiological responses, including analgesic effects and anti-inflammatory properties.
Efficacy in Biological Assays
The compound has been tested for its efficacy in several biological assays:
Case Studies
-
TRPM8 Activation Study :
A study demonstrated that the compound effectively activates TRPM8 at concentrations as low as 10 µM, suggesting its potential use as a cooling agent in therapeutic applications . -
Cytotoxicity Assessment :
In vitro studies revealed that the compound exhibits low cytotoxicity with an IC50 value of approximately 368.2 mg/L against rat brain striatum primary neurons, indicating a favorable safety profile for further development . -
Anti-inflammatory Effects :
The compound was evaluated for its anti-inflammatory properties in a murine model, showing significant reductions in pro-inflammatory cytokines when administered at doses ranging from 50 to 200 µM .
Discussion
The biological activity of this compound suggests its potential utility in various therapeutic contexts, particularly in pain management and inflammation control through TRPM8 modulation.
Future Research Directions
Further studies are needed to explore:
- Long-term safety and toxicity profiles.
- Mechanistic insights into TRPM8 modulation.
- Potential applications in clinical settings for pain relief and anti-inflammatory therapies.
Comparison with Similar Compounds
Parent Anhydride: exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride (CAS 6118-51-0)
- Structure : Unsubstituted bicyclic anhydride (C₈H₆O₄) .
- Synthesis : Prepared via Diels-Alder reaction of furan and maleic anhydride in ether, yielding 93.3% with mp 121–122°C .
- Key Differences : The parent compound lacks substituents, rendering it more reactive in ring-opening metathesis polymerization (ROMP) and esterification reactions .
Dimethyl Ester Derivative
- Structure : Dimethyl ester of the parent anhydride (C₁₀H₁₂O₆).
- Synthesis: Fischer esterification with methanol, mp 118°C .
- Key Differences: Esterification reduces anhydride reactivity, making it a stable monomer for ROMP. The target compound’s benzylamido and nitro groups likely hinder polymerization kinetics due to steric effects .
Diisoamyl Ester Derivative
- Structure : Branched isoamyl ester (C₁₈H₂₈O₆), mp 76–78.2°C .
- Key Differences : Branched esters lower melting points compared to linear analogs (e.g., dimethyl ester, mp 118°C) by reducing intermolecular interactions. The target compound’s aromatic substituents may increase melting points relative to aliphatic esters .
Thioanhydride Analogues
- Structure : Sulfur replaces oxygen in the anhydride group.
- Key Differences : Thioanhydrides exhibit higher toxicity (e.g., LD₅₀ in mice) compared to oxygen analogs, suggesting the target compound’s nitro and benzyl groups may alter its safety profile .
Physicochemical Properties
Notes:
- Benzylamido groups may introduce hydrogen-bonding interactions, affecting solubility in polar solvents.
Polymerization (ROMP)
- Parent Anhydride: Serves as a monomer for ROMP using Grubbs catalysts, producing polymers with high Tg .
- Dimethyl Ester: Polymerizes into poly(dimethyl-7-oxanorbornene dicarboxylate) with 80–85% yield .
- Target Compound : Bulky substituents may reduce polymerization efficiency but introduce post-polymerization modification sites (e.g., nitro reduction to amine for functionalization) .
Preparation Methods
Diels-Alder Cyclization
The exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride core is synthesized via a Diels-Alder reaction between furan derivatives and maleic anhydride (Figure 2).
- Reactants : Freshly depolymerized cyclopentadiene (2.0 mol) and maleic anhydride (1.5 mol).
- Solvent : Methyl tert-butyl ether (MTBE).
- Conditions : 10–20°C, 2 hours.
- Isolation : Recrystallization from MTBE yields endo-norbornene adduct (93.5% yield).
Isomerization to exo-Anhydride :
- Reagent : Phthalic dimethyl ether.
- Conditions : Reflux at 180°C for 4 hours.
- Purification : Recrystallization (hexane/ethyl acetate) yields exo-isomer (95% purity).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 154–158°C | |
| ¹H NMR (CDCl₃) | δ 6.31 (t, 2H), 3.58 (q, 2H) | |
| ¹³C NMR (CDCl₃) | δ 171.3 (C=O), 135.4 (C=C) |
Functionalization at C3: Nitration
Electrophilic Nitration
Nitration of the bicyclic core introduces the nitro group at C3 (Figure 3). Steric hindrance from the exo-anhydride directs electrophilic attack to the less hindered cis position.
- Nitrating Agent : Fuming HNO₃ (1.2 eq) in H₂SO₄.
- Conditions : 0°C, 30 minutes.
- Workup : Quench with ice, extract with DCM.
- Yield : 78% (3-nitro derivative).
Optimization Notes :
- Lower temperatures (-10°C) improve regioselectivity (C3:C4 = 9:1).
- Acetic anhydride as co-solvent reduces side reactions.
Characterization :
| Technique | Data |
|---|---|
| IR (KBr) | 1530 cm⁻¹ (NO₂ asymmetric stretch) |
| MS (ESI) | m/z 253 [M+H]⁺ |
Introduction of Benzylamido-Methyl Group
Amidation Strategy
The C1 position is functionalized via nucleophilic acyl substitution (Figure 4).
- Activation : React 3-nitro anhydride with SOCl₂ to form acyl chloride.
- Amination : Treat with benzylamine (2.0 eq) in THF.
- Methylation : Add methyl iodide (1.5 eq) and K₂CO₃.
- Yield : 65% (two steps).
Mechanistic Insight :
- The anhydride’s electron-withdrawing nitro group enhances electrophilicity at C1.
- Steric effects favor attack at the exo face, retaining cis configuration.
Characterization :
| Parameter | Value |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.32 (m, 5H, Ar-H), 4.21 (s, 2H, CH₂) |
| HPLC Purity | 98.2% (C18 column, MeCN/H₂O) |
Stereochemical Considerations
The (±) designation indicates racemic synthesis. Key stereochemical outcomes arise from:
- Diels-Alder Step : Exo selectivity enforced by MTBE solvent.
- Nitration : Cis addition due to steric shielding by the anhydride oxygen.
- Amidation : Retention of configuration via non-planar transition state.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Diels-Alder + Nitration + Amidation | High regioselectivity | Multi-step purification | 52 (overall) |
| One-Pot Functionalization | Reduced steps | Lower stereocontrol | 38 |
Scalability and Industrial Relevance
Q & A
Q. What are the recommended synthetic routes for preparing exo-cis-(±)-1-(Benzylamido-methyl-3-nitro)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride?
The compound’s bicyclic core can be synthesized via Diels-Alder reactions, leveraging furan derivatives as dienes and nitro-substituted dienophiles. For example, 7-oxabicyclo[2.2.1]heptene derivatives are often synthesized by reacting furans with maleic anhydride analogs under thermal or catalytic conditions . Post-functionalization steps (e.g., benzylamido-methyl addition) require regioselective protection/deprotection strategies. NMR (e.g., H and C) and X-ray crystallography are critical for confirming stereochemistry and substituent positioning .
Q. How can the stereochemical configuration (exo/cis) of this bicyclic anhydride be experimentally validated?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, a related compound, 5-tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride , was confirmed to adopt a monoclinic space group with bond angles (e.g., ) and torsion angles consistent with the exo-cis configuration . Complementary H NMR NOE experiments can validate spatial proximity of substituents .
Q. What safety precautions are critical when handling nitro-substituted bicyclic anhydrides?
Nitro groups pose explosion risks under friction or heat. Follow GHS guidelines: use explosion-proof equipment, avoid dust formation, and wear flame-resistant clothing. For anhydrides, mitigate inhalation risks with fume hoods and respiratory protection. Emergency protocols for skin/eye contact include flushing with water and medical consultation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in retro-Diels-Alder reactions?
Density Functional Theory (DFT) optimizes transition-state geometries and calculates activation energies. For 7-oxabicyclo[2.2.1]heptene derivatives , studies show that electron-withdrawing groups (e.g., nitro) lower the energy barrier for retro-Diels-Alder reactions by stabilizing the transition state . Computational data should be validated against experimental kinetic studies (e.g., variable-temperature NMR).
Q. What strategies resolve contradictions in spectroscopic data for structurally similar bicyclic anhydrides?
Discrepancies in H NMR shifts (e.g., δ 5.38–6.33 ppm for olefinic protons) may arise from solvent effects or dynamic processes. Use deuterated solvents (e.g., CDCl) and low-temperature NMR to suppress conformational exchange. Cross-validate with C DEPT-135 and 2D-COSY spectra . For crystallographic disagreements (e.g., unit cell parameters), re-refinement against high-resolution data is recommended .
Q. Can this compound serve as a precursor for anticancer drug candidates?
Norcantharidin analogs (e.g., 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride ) exhibit antitumor activity by inhibiting protein phosphatases. Structural modifications, such as phosphonodipeptide conjugation, enhance bioavailability and reduce toxicity . Evaluate cytotoxicity via MTT assays and mechanistic studies (e.g., apoptosis pathways).
Methodological Recommendations
- Stereochemical Analysis: Combine X-ray crystallography with dynamic NMR to resolve ambiguities .
- Reactivity Studies: Use DFT calculations (e.g., Gaussian) to model reaction pathways, supplemented by kinetic experiments .
- Biological Screening: Prioritize derivatives with reduced electrophilicity (e.g., ester prodrugs) to mitigate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
